![molecular formula C18H16F3N3O B5598608 N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5598608.png)
N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinazolinamine derivatives, including N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine, typically involves cyclization reactions of suitable precursors. For instance, a study by Ouyang et al. (2016) described a rapid synthetic method for a closely related compound through a three-step process including substitution, nucleophilic substitution reaction, and reduction, starting from commercially available precursors (Ouyang et al., 2016).
Scientific Research Applications
Synthesis and Chemical Properties
N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine and its derivatives have been explored in various synthetic pathways and their potential applications in medicinal chemistry. For instance, its structural analogs have been synthesized through reactions involving derivatives of methyl 2-isothiocyanatobenzoate, leading to a variety of quinazolinones with potential for further chemical modification and exploration of biological activities (Dean & Papadopoulos, 1982).
Biological Activities and Applications
Antimicrobial Properties
Novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, synthesized from related compounds, demonstrated significant antimicrobial activity, indicating the potential of quinazolinamine derivatives in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Hypolipidemic Activities
Quinazolinamines and their derivatives have shown hypolipidemic activities in animal models, suggesting their utility in treating lipid disorders. Compounds bearing certain substituents exhibited significant reductions in triglyceride and total cholesterol levels (Kurogi et al., 1996).
Antioxidant Properties
Derivatives of quinazolinamines have been evaluated for their antioxidant properties, indicating the importance of hydroxyl and methoxy groups for enhancing antioxidant activity. These findings suggest their potential application in oxidative stress-related diseases (Mravljak et al., 2021).
Analgesic and Anti-inflammatory Activities
Research on novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones has shown promising analgesic and anti-inflammatory properties, with some compounds demonstrating higher potency compared to standard drugs, offering potential for new therapeutic agents (Alagarsamy et al., 2011).
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O/c1-25-13-6-4-5-12(11-13)9-10-22-16-14-7-2-3-8-15(14)23-17(24-16)18(19,20)21/h2-8,11H,9-10H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIDFUGJPTWPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.